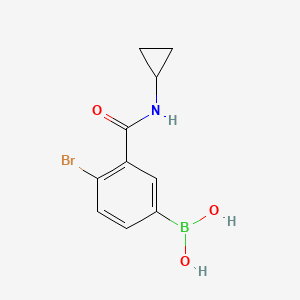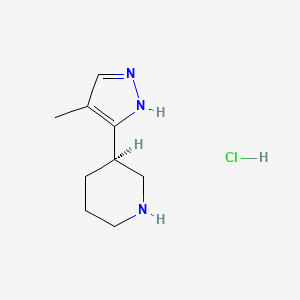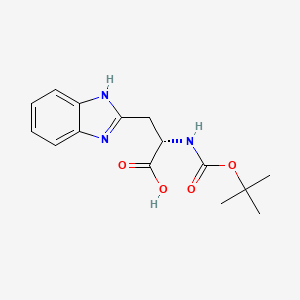
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide is a complex organic compound with a molecular formula of C16H16ClN3O4 This compound is notable for its unique structure, which includes a picolinamide moiety linked to a chlorinated methoxyphenylurea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 5-chloro-2-methoxyaniline, which is then reacted with isocyanates to form the corresponding urea derivative. This intermediate is further reacted with picolinamide derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl N-methylcarbamate
- 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)benzoic acid
- N-(5-chloro-2-hydroxyphenyl)urea derivatives
Uniqueness
Compared to similar compounds, 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide stands out due to its picolinamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C22H21ClN4O4 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
4-[4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-24-21(28)19-12-17(9-10-25-19)31-16-6-3-14(4-7-16)13-26-22(29)27-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)(H2,26,27,29) |
Clé InChI |
CEDLUALYYLNBRI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)








